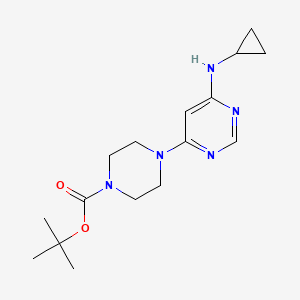

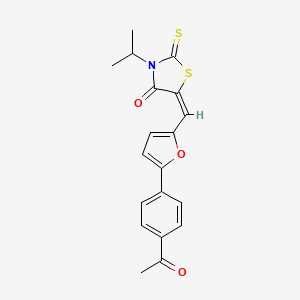

![molecular formula C17H17NO4S B2365389 2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid CAS No. 324057-41-2](/img/structure/B2365389.png)

2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid” is a chemical compound . It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a related compound, “2-{[(4-methylphenyl)sulfonyl]amino}-3-sulfanylpropanoic acid”, was synthesized by adding Na2CO3 solution to cysteine in H2O at -5 oC to -10 oC, followed by the addition of para-toluene sulfonyl chloride in 3 portions over a period of 1hr .Molecular Structure Analysis

The molecular structure of similar compounds can be found in databases like ChemSpider . For example, “Ethyl 2-[(4-methylphenyl)sulfonyl]propanoate” has a molecular formula of C12H16O4S, an average mass of 256.318 Da, and a monoisotopic mass of 256.076935 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be found in databases like ChemSpider . For example, “Ethyl 2-[(4-methylphenyl)sulfonyl]propanoate” has a molecular formula of C12H16O4S, an average mass of 256.318 Da, and a monoisotopic mass of 256.076935 Da .科学的研究の応用

Antimicrobial and Anti-inflammatory Activities

Scientific Field

This research falls under the field of Pharmaceutical Chemistry .

Summary of the Application

The compound “2-(4-methylsulfonyl phenyl) indole derivatives” has been synthesized and evaluated for its antimicrobial and anti-inflammatory activities . This compound is considered a multi-target compound with dual antimicrobial and anti-inflammatory activities .

Methods of Application or Experimental Procedures

Three series of 2-(4-methylsulfonylphenyl) indole derivatives (7a–k, 8a–c, and 9a–c) were synthesized and assessed for their antimicrobial, COX inhibitory and anti-inflammatory activities .

Results or Outcomes

The compound 7g was identified as the most potent antibacterial candidate against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii, respectively, with a safe therapeutic dose . Compounds 7a–k, 8a–c, and 9a–c showed good anti-inflammatory activity with excessive selectivity towards COX-2 in comparison with reference drugs indomethacin and celecoxib . Compounds 9a–c were found to release moderate amounts of NO to decrease the side effects associated with selective COX-2 inhibitors .

Synthesis and Antimicrobial Activity of Indole Derivatives

Summary of the Application

The compound “2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone derivatives” has been synthesized and evaluated for its antimicrobial activity . This compound is considered a potential candidate for the development of new antibacterial agents .

Methods of Application or Experimental Procedures

New benzimidazole bridged benzophenone substituted indole scaffolds were synthesized and assessed for their in vitro antimicrobial activity by disk diffusion and serial dilution method .

Results or Outcomes

The compounds were tested against various bacterial strains. The compounds 11b, 11e, 11f and 11h were revealed as potent compounds among the tested strains . The results obtained from docking studies were in accordance with in vitro results .

Pyrrolidine in Drug Discovery

Scientific Field

This research falls under the field of Drug Discovery .

Summary of the Application

Pyrrolidine, a versatile scaffold, is used in drug discovery . It is used in the synthesis of various compounds with potential therapeutic applications .

Methods of Application or Experimental Procedures

SAR investigation was conducted to understand the effect of N′-substituents on the antibacterial activity of the synthesized compounds .

Results or Outcomes

The study showed that the antibacterial activity increased in a certain order based on the N′-substituents .

特性

IUPAC Name |

2-[(4-methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-3-12-18(16-7-5-4-6-15(16)17(19)20)23(21,22)14-10-8-13(2)9-11-14/h3-11H,1,12H2,2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIULRGTVJLLHDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)C2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chlorothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2365306.png)

![N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2365307.png)

![(E)-5-(4-nitrobenzylidene)-2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2365309.png)

![2-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2365313.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2365320.png)

![(1-(methylsulfonyl)piperidin-4-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2365321.png)

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2365322.png)

![N-1,3-benzodioxol-5-yl-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B2365325.png)

![1-[(2,4-Dichlorobenzyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2365328.png)